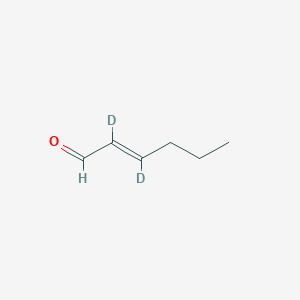![molecular formula C17H23N3O6S B14849884 (4S)-2-[1-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-2-methoxy-2-oxoethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B14849884.png)
(4S)-2-[1-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-2-methoxy-2-oxoethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (4S)-2-[1-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-2-methoxy-2-oxoethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid is a complex organic molecule with potential applications in various scientific fields. This compound features a thiazolidine ring, a hydroxyphenyl group, and several functional groups that contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-2-[1-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-2-methoxy-2-oxoethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid typically involves multiple steps:
Formation of the Thiazolidine Ring: The thiazolidine ring can be synthesized through the reaction of a cysteine derivative with an aldehyde or ketone under acidic conditions.
Introduction of the Hydroxyphenyl Group: The hydroxyphenyl group can be introduced via a coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts and conditions.
Functional Group Modifications: The amino, methoxy, and carboxylic acid groups are introduced through various organic reactions, including amination, methylation, and carboxylation.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes:
Catalyst Selection: Choosing efficient and cost-effective catalysts for each reaction step.
Reaction Optimization: Adjusting reaction conditions such as temperature, pressure, and solvent to maximize yield and purity.
Purification Techniques: Employing methods like crystallization, chromatography, and distillation to purify the final product.
化学反応の分析
Types of Reactions
The compound (4S)-2-[1-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-2-methoxy-2-oxoethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of alcohols and reduced derivatives.
Substitution: Formation of substituted amines and ethers.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its functional groups.
Material Science: It can be incorporated into polymers and materials for enhanced properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural similarity to natural substrates.
Protein Binding: It can be used in studies of protein-ligand interactions.
Medicine
Drug Development: Potential use as a lead compound for developing new pharmaceuticals.
Therapeutic Applications: Investigated for its potential therapeutic effects in various diseases.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.
Analytical Chemistry: Employed in analytical techniques for detecting and quantifying other compounds.
作用機序
The mechanism of action of (4S)-2-[1-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-2-methoxy-2-oxoethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
類似化合物との比較
Similar Compounds
(4S)-2-[1-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-2-oxoethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid: Lacks the methoxy group.
(4S)-2-[1-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-2-methoxy-2-oxoethyl]-5-methyl-1,3-thiazolidine-4-carboxylic acid: Has a single methyl group instead of two.
Uniqueness
The presence of both the methoxy group and the dimethyl substitution on the thiazolidine ring makes (4S)-2-[1-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-2-methoxy-2-oxoethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid unique. These modifications can influence its chemical reactivity, binding affinity, and overall biological activity, distinguishing it from similar compounds.
特性
分子式 |
C17H23N3O6S |
|---|---|
分子量 |
397.4 g/mol |
IUPAC名 |
(4S)-2-[1-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-2-methoxy-2-oxoethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C17H23N3O6S/c1-17(2)12(15(23)24)20-14(27-17)11(16(25)26-3)19-13(22)10(18)8-4-6-9(21)7-5-8/h4-7,10-12,14,20-21H,18H2,1-3H3,(H,19,22)(H,23,24)/t10-,11?,12+,14?/m1/s1 |
InChIキー |
QKTLHABRTBGSQT-JJMZSNKZSA-N |
異性体SMILES |
CC1([C@@H](NC(S1)C(C(=O)OC)NC(=O)[C@@H](C2=CC=C(C=C2)O)N)C(=O)O)C |
正規SMILES |
CC1(C(NC(S1)C(C(=O)OC)NC(=O)C(C2=CC=C(C=C2)O)N)C(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[6-Fluoro-4-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14849804.png)
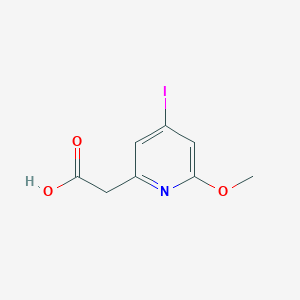
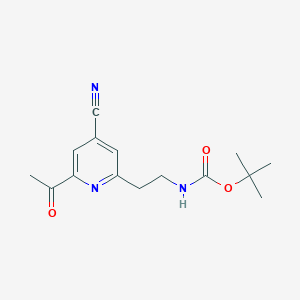
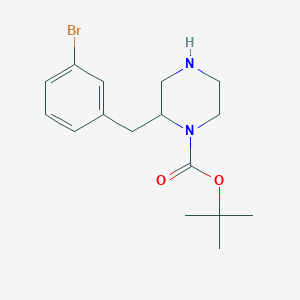

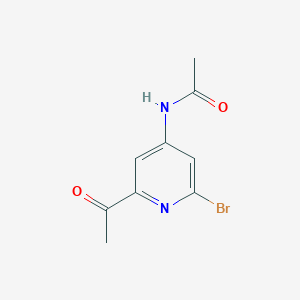
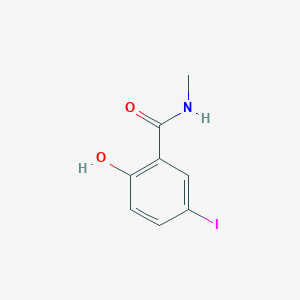

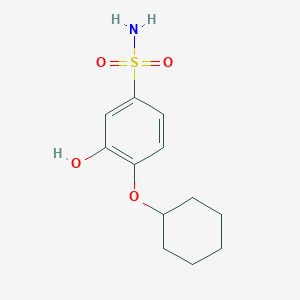
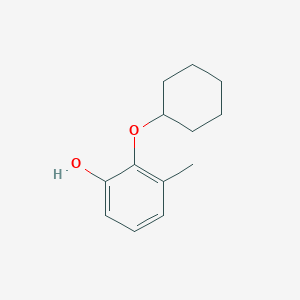
![[1,3]Dioxolo[4,5-B]pyridine-6-sulfonyl chloride](/img/structure/B14849875.png)

